2-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride
Description
Properties
IUPAC Name |
2-[2-(3-tert-butylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.ClH/c1-17(2,3)14-7-6-9-16(13-14)19-12-10-15-8-4-5-11-18-15;/h6-7,9,13,15,18H,4-5,8,10-12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJQDWOTIDOABB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Piperidine Core
- (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate (or related hydroxypiperidine derivatives) serve as the precursor for substitution reactions.
- Chlorination:
- Chlorinating agents such as sulfuryl chloride, thionyl chloride, or phosphorus trichloride are employed to convert the hydroxyl group into a chlorides (e.g., (S)-tert-butyl 3-chloropiperidine-1-carboxylate).
- Reaction conditions: Typically at 0-5°C, with excess chlorinating agent to ensure regioselectivity.
- Protection/Deprotection:
- Boc-protection of amines is common to prevent side reactions during chlorination and coupling steps.
(S)-tert-butyl 3-hydroxypiperidine-1-carboxylate + SOCl2 → (S)-tert-butyl 3-chloropiperidine-1-carboxylate
Introduction of the Phenoxyethyl Group
The phenoxyethyl moiety is introduced via nucleophilic substitution or coupling:
Method A: Nucleophilic Substitution
- Using phenol derivatives or phenolates to displace the chloride in the chlorinated piperidine.
- Conditions: Elevated temperatures (e.g., 80-100°C), polar aprotic solvents like DMF or DMSO, with bases such as potassium carbonate or cesium carbonate.
Method B: Amide or Ether Coupling
- Activation of phenol derivatives as esters or via carbodiimide-mediated coupling (e.g., HBTU, HOBt) with the amino group on the piperidine.
| Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Chlorination | SOCl2 or PCl5 | - | 0-5°C | High | Converts hydroxyl to chloride |
| Phenoxyalkyl coupling | Phenol derivative + base | DMF or DMSO | 80-100°C | 60-85% | Nucleophilic substitution or coupling |
Coupling with the Phenoxyphenyl moiety
- The phenoxyphenyl group, often tert-butyl substituted, is coupled to the piperidine core via amide bond formation or ether linkage.
- Use of activating agents such as HBTU, HOBt, or carbodiimides in the presence of DIPEA or triethylamine.
- Solvent: DMF or dichloromethane (DCM).
- Temperature: Room temperature to 25°C.
Phenoxyphenyl carboxylic acid + (S)-tert-butyl 3-aminopiperidine → coupling with HBTU/HOBt/DIPEA in DMF → product
| Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Amide coupling | Carboxylic acid + amine | DMF | RT | 45-70% | Efficient amidation |
Final Salt Formation: Hydrochloride
- The free base of the synthesized compound is dissolved in anhydrous ethanol or methanol.
- Hydrochloric acid gas or concentrated HCl solution is bubbled or added dropwise.
- The mixture is stirred at room temperature or slightly cooled to precipitate the hydrochloride salt.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Salt formation | HCl (gas or solution) | RT | Quantitative | Precipitation of crystalline hydrochloride |
Summary of Key Reaction Conditions and Data
| Step | Reagents | Solvent | Temperature | Typical Yield | Notes |
|---|---|---|---|---|---|
| Chlorination | SOCl2 or PCl5 | - | 0-5°C | >90% | Conversion of hydroxyl to chloride |
| Phenoxyalkyl substitution | Phenol derivative + base | DMF or DMSO | 80-100°C | 60-85% | Nucleophilic substitution |
| Amide coupling | Carboxylic acid + amine + HBTU/HOBt | DMF | RT | 45-70% | Efficient amidation |
| Salt formation | HCl gas or solution | Ethanol or methanol | RT | Quantitative | Hydrochloride salt precipitates |
Additional Notes and Research Findings
- The synthesis of similar piperidine derivatives often employs protection/deprotection strategies to prevent side reactions.
- The use of carbodiimide or uronium-based coupling agents (HBTU, HATU) enhances coupling efficiency with aromatic acids.
- Hydrochloride salt formation is straightforward and ensures compound stability and solubility for biological testing.
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine or phenoxy derivatives.
Scientific Research Applications
2-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving receptor binding and enzyme inhibition.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and phenoxy group allow it to bind effectively to these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Table 1: Structural Comparison of Piperidine Derivatives
*Calculated based on inferred formula.
Physicochemical and Functional Properties
- Electronic Effects : Trifluoromethyl groups (e.g., in and ) are electron-withdrawing, decreasing the basicity of the piperidine nitrogen, whereas tert-butyl groups are electron-donating, favoring protonation and salt formation .
- Bioavailability : Hydrochloride salts improve solubility across all analogs, but bulky substituents (e.g., tert-butyl) may limit absorption in vivo due to steric hindrance .
Biological Activity
2-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride is a compound of interest within medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including interactions with various biological targets, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₇H₂₈ClNO, with a molecular weight of approximately 297.86 g/mol. The compound features a piperidine ring substituted with a phenoxyethyl group and a tert-butyl group, which enhances its lipophilicity and influences its interaction with biological systems.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily through its interactions with specific receptors and enzymes:
- Antidepressant Effects : The compound has shown potential antidepressant activity in various studies, suggesting its role as a serotonin reuptake inhibitor.
- Histamine Receptor Modulation : It interacts with histamine H3 receptors, which are implicated in neurological functions and conditions such as depression and cognitive disorders.
- Cytochrome P450 Interaction : The compound influences the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of xenobiotics.
The mechanism of action involves binding to specific molecular targets, modulating their activity. This can lead to various biological effects, including alterations in neurotransmitter levels and enzyme activity. For instance, studies have shown that the compound can inhibit monoamine oxidase B (MAO B), leading to increased levels of dopamine in the brain, which may contribute to its antidepressant effects .
In Vitro Studies
In vitro studies have demonstrated that this compound has significant affinity for histamine H3 receptors. It has been reported to decrease food and water consumption in animal models, indicating its potential as an appetite suppressant or modulator of feeding behavior . Additionally, it has been shown to reduce MAO B activity by over 90% in rat cerebral cortex samples, further supporting its role in modulating neurotransmitter systems .
In Vivo Studies
In vivo assessments have confirmed the compound's dual-targeting capabilities. For example, administration in animal models resulted in increased dopamine levels while decreasing serotonin concentrations . These findings suggest a complex interaction with neurotransmitter systems that could be beneficial for treating mood disorders.
Case Studies
- Antidepressant Activity : A study involving the administration of this compound demonstrated significant antidepressant-like effects in rodent models. Behavioral tests indicated reduced depressive symptoms comparable to established antidepressants.
- Cognitive Enhancement : Another investigation focused on the cognitive-enhancing properties of the compound. It showed promise in improving memory retention and learning capabilities in aged rats, potentially through its action on histamine receptors.
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Molecular Formula | C₁₇H₂₈ClNO | Varies (e.g., C₁₈H₂₉ClNO for analogs) |
| Molecular Weight | 297.86 g/mol | Varies |
| Primary Biological Activity | Antidepressant, MAO B inhibition | Varies (e.g., some may target different receptors) |
| Mechanism of Action | Histamine receptor modulation, cytochrome P450 interaction | Varies |
| Therapeutic Potential | Mood disorders, cognitive enhancement | Varies |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride, and how do reaction parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step protocols, including nucleophilic substitution, alkylation, and salt formation. Key parameters include:
- Temperature : Higher temperatures (80–100°C) accelerate alkylation but may increase side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>95%) .
- Data Insight : Industrial-scale synthesis employs continuous flow reactors to maintain precise control over parameters, achieving yields >85% .
Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents on the piperidine ring and phenoxyethyl group. For example, the tert-butyl group shows a singlet at δ 1.3 ppm .
- X-ray Crystallography : Resolves spatial arrangement, confirming the equatorial orientation of the phenoxyethyl group .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 308) and fragmentation patterns .
Q. How do structural analogs of this compound compare in terms of bioactivity and binding affinity?
- Methodological Answer : Compare analogs via:
- SAR Studies : Replace tert-butyl with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess activity shifts .
- Binding Assays : Competitive inhibition assays (e.g., renin binding) quantify affinity differences. For example:
| Compound | IC₅₀ (nM) | Target | Reference |
|---|---|---|---|
| Parent Compound | 120 | Human Renin | |
| 3-CF₃ Phenoxy Analog | 85 | Human Renin |
Advanced Research Questions
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or GPCRs)?
- Methodological Answer :
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model binding poses. The tert-butyl group may occupy hydrophobic pockets in renin’s active site .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- Validation : Cross-validate with experimental IC₅₀ data and mutagenesis studies .
Q. How can researchers resolve contradictions between in vitro efficacy and in vivo pharmacokinetic performance?
- Methodological Answer :
- Metabolite Profiling : LC-MS/MS identifies major metabolites (e.g., oxidative dealkylation products) that reduce bioavailability .
- Formulation Adjustments : Encapsulation in liposomes or PEGylation improves plasma half-life by reducing renal clearance .
Q. What experimental designs validate the compound’s role in modulating cellular signaling pathways (e.g., MAPK/ERK)?
- Methodological Answer :
- Pathway-Specific Assays : Use luciferase reporters (e.g., NF-κB) or phospho-antibody arrays to quantify pathway activation .
- Knockdown/Overexpression Models : CRISPR-Cas9 knockout of target receptors (e.g., β-adrenergic) confirms mechanism specificity .
Q. How do steric and electronic effects of the tert-butyl group influence reactivity and biological activity?
- Methodological Answer :
- Steric Effects : The bulky tert-butyl group reduces off-target interactions but may hinder access to deep binding pockets. Compare with smaller substituents (e.g., -CH₃) .
- Electronic Effects : Electron-donating tert-butyl stabilizes transition states in nucleophilic reactions, enhancing synthetic yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
